8H-pyrimido[5,4-b][1,4]oxazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
42736-80-1 |
|---|---|
Molecular Formula |
C6H5N3O |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
8H-pyrimido[5,4-b][1,4]oxazine |
InChI |
InChI=1S/C6H5N3O/c1-2-10-5-3-7-4-9-6(5)8-1/h1-4H,(H,7,8,9) |
InChI Key |
IWWOKBSMCSZRPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=CN=CN=C2N1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 8h Pyrimido 5,4 B 1 2 Oxazine and Its Derivatives
Cyclization Strategies for the Formation of the Pyrimido[5,4-b]prepchem.comnih.govoxazine Core
The construction of the fused oxazine (B8389632) ring onto a pre-existing pyrimidine (B1678525) is a common and effective approach. Key strategies include intramolecular cyclization reactions, intermolecular annulation, and domino reactions involving Aza-Wittig chemistry.
Intramolecular cyclocondensation is a robust method for forming the 8H-pyrimido[5,4-b] prepchem.comnih.govoxazine ring system. This strategy typically involves a pyrimidine derivative bearing a side chain that contains a nucleophile and an electrophilic center, which react to form the oxazine ring.
A prominent example involves the cyclocondensation of an intermediate derived from a 5-aminopyrimidine (B1217817) derivative. For instance, the reaction of 5-amino-6-methylpyrimidine-4-thiols with an appropriate α-haloketone can lead to a thiazinone derivative through cyclocondensation. researchgate.net A similar principle applies to the oxazine series, where a suitably substituted aminopyrimidine reacts to form an intermediate that subsequently cyclizes. This can be seen in the synthesis of pyrimido[4,5-e] prepchem.comnih.govsmolecule.comtriazolo[3,4-b] prepchem.comnih.govresearchgate.netthiadiazine derivatives, where an intramolecular S/N type Smiles rearrangement occurs, demonstrating a sophisticated pathway for cyclization. researchgate.net This type of intramolecular aromatic substitution (SNAr) is a key mechanism, often beginning with the formation of a spiro-type intermediate which then rearranges to the final fused product. researchgate.net
Another approach involves the reaction of a compound possessing a replaceable group, such as a methylthio (-SCH3) group, which can be displaced by a nucleophile within the same molecule to facilitate ring closure. hilarispublisher.com For example, a 2-aminopyrimidine (B69317) can be reacted with a reagent like ethyl 2-cyano-3,3-bis(methylthio)acrylate, leading to an intermediate where the newly introduced side chain can undergo intramolecular cyclization. hilarispublisher.com
Table 1: Examples of Intramolecular Cyclization Reactions
| Starting Material | Reagent/Conditions | Product Type | Yield | Citation |
| 6-(4-chlorophenyl)-4-phenyl-6H-1,3-Oxazin-2-amine | Ethyl 2-cyano-3,3-bis(methylthio)acrylate, K₂CO₃, DMF, reflux | Tetrahydropyrimido[2,1-b] prepchem.comresearchgate.netoxazine derivative | Good | hilarispublisher.com |
| 3-((5-bromo-6-(substituted)pyrimidin-4-yl)thio)-5-methyl-4H-1,2,4-triazol-4-amine | NaNH₂, boiling acetonitrile | Pyrimido[4,5e] prepchem.comnih.govsmolecule.comtriazolo[3,4-b] prepchem.comnih.govresearchgate.netthiadiazine | Not specified | researchgate.net |
| 5-amino-6-methyl-2-morpholinopyrimidine-4-thiol | 2-bromo-5,5-dimethylcyclohexane-1,3-dione | Benzo[b]pyrimido[5,4-e] prepchem.comnih.govthiazin-9(6H)-one derivative | Not specified | researchgate.net |
Intermolecular annulation involves the construction of the oxazine ring by reacting a pyrimidine derivative with a separate molecule that provides the remaining atoms for the new ring. This is often achieved through [4+2] cycloaddition reactions.
While direct examples for the 8H-pyrimido[5,4-b] prepchem.comnih.govoxazine core are specific, analogous electrooxidative [4+2] annulation reactions have been developed for related fused systems. For instance, indole (B1671886) derivatives can undergo regio- and stereoselective [4+2] annulation to produce highly functionalized pyrimido[5,4-b]indoles. beilstein-journals.org This method proceeds via a proposed radical-radical cross-coupling mechanism. beilstein-journals.org Similarly, electrochemical [4+2] annulation of hydroxamic acids with alkenes has been used to synthesize benzo[c] prepchem.comsmolecule.comoxazine scaffolds, demonstrating the utility of annulation strategies in forming oxazine-containing heterocycles. beilstein-journals.org
One-pot, three-component condensation reactions also represent a form of intermolecular annulation. For the related pyrimido[5,4-e] prepchem.comresearchgate.netoxazine dione (B5365651) system, a reaction between thiobarbituric acid, an aryl glyoxal, and N-methyl urea (B33335) in ethanol (B145695) proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization to yield the final product. researchgate.net Such multi-component strategies are highly efficient for building complex heterocyclic systems. researchgate.netsamipubco.comsharif.edu
The aza-Wittig reaction is a powerful tool for synthesizing nitrogen-containing heterocycles. scispace.combeilstein-journals.org This reaction involves the interaction of an iminophosphorane with a carbonyl group to form an imine, which can then participate in a subsequent heterocyclization step to build the desired ring system. This tandem aza-Wittig/heterocyclization process is particularly efficient for the one-pot synthesis of fused pyrimidines. researchgate.netresearchgate.net
The general strategy begins with the preparation of an iminophosphorane from a corresponding amine or azide (B81097) precursor. scispace.comclockss.org For example, an aminopyrimidine can be converted to an iminophosphorane. This intermediate then reacts with a molecule containing a carbonyl group, such as an isocyanate or an acid chloride. researchgate.netresearchgate.net The reaction with an isocyanate generates a carbodiimide (B86325) intermediate, which can then be cyclized by adding an amine to form a fused pyrimidine ring. clockss.org Alternatively, reaction with an acid chloride can lead to an imidoyl chloride intermediate, which undergoes heterocyclization to form the fused oxazine ring. researchgate.net This methodology has been successfully applied to synthesize pyridazino[4,3-d]oxazines and thiino[2,3-d]oxazines, highlighting its applicability for constructing six-membered heterocyclic rings fused to other heterocycles. researchgate.net
Table 2: Aza-Wittig Reaction Schemes for Fused Heterocycle Synthesis
| Iminophosphorane Precursor | Reagent | Intermediate Type | Final Product Type | Citation |
| Iminophosphorane from 6-amino-pyridazine | Phenylisocyanate, then amines | Guanidine (B92328) | Pyrimido[5,4-c]pyridazine | researchgate.netresearchgate.net |
| Iminophosphorane from 6-amino-pyridazine | Acid Chlorides | Imidoyl Chloride | Pyridazino[4,3-d]oxazine | researchgate.net |
| Iminophosphorane from ethyl 5-amino-thieno[2,3-c]pyridazine-6-carboxylate | Aryl isocyanates, then secondary amines | Guanidine | Pyrimido[4',5':4,5]thieno[2,3-c]pyridazine | clockss.org |
Precursor Design and Synthesis for 8H-Pyrimido[5,4-b]prepchem.comnih.govoxazine Formation
A classical and widely used method for synthesizing pyrimido[4,5-b] prepchem.comnih.govoxazines involves the condensation of 4,5-diaminopyrimidine (B145471) derivatives with α-halogeno-ketones or α-halogeno-aldehydes. rsc.org This reaction provides a direct route to the fused ring system.
Specifically, the condensation of 2,5-diamino-4,6-pyrimidinediol with an α-halo ketone has been employed to synthesize a series of 6-substituted and 6,7-disubstituted pyrimido[4,5-b] prepchem.comnih.govoxazines. nih.gov The reaction proceeds by nucleophilic attack of the amino groups of the pyrimidine onto the carbonyl and the carbon bearing the halogen of the α-halo ketone, followed by cyclization and dehydration to form the oxazine ring. It has been observed that this condensation can lead to pyrimido[4,5-b] prepchem.comnih.govoxazines instead of the isomeric dihydropteridine derivatives, and the factors controlling the product outcome have been studied. rsc.org The nature of the substituents on both the pyrimidine and the α-halogeno-ketone can influence the course of the reaction. rsc.org
The condensation of diaminopyrimidine derivatives is a cornerstone for building the pyrimido[4,5-b] prepchem.comnih.govoxazine core. rsc.orgnih.gov The key precursor is a pyrimidine ring substituted with amino groups at the 4- and 5-positions.
Reaction of 5-Acetyl-4-aminopyrimidines with Carboxylic Acid Chlorides
A notable method for the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives, which are structurally related to 8H-pyrimido[5,4-b] researchgate.netgoogle.com.pkoxazines, involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization. researchgate.net This approach offers a versatile route to introduce a variety of substituents onto the pyrimidine ring. The initial step involves the reaction of a 5-acetyl-4-aminopyrimidine hydrochloride with a suitable carboxylic acid chloride. This acylation is typically followed by a base-mediated intramolecular cyclization to yield the final pyrimido[4,5-d]pyrimidine product. researchgate.net While this specific citation details the synthesis of pyrimido[4,5-d]pyrimidines, the underlying principles of acylating an amino-acetylpyrimidine and subsequent cyclization can be conceptually extended to the synthesis of the isomeric 8H-pyrimido[5,4-b] researchgate.netgoogle.com.pkoxazine ring system, likely by using a starting material with the appropriate substitution pattern to favor the formation of the oxazine ring.
For instance, the reaction of 2,6-disubstituted 4-amino-5-acetylpyrimidines with formamide (B127407) or acetamide (B32628) acetals, followed by cyclization with sodium methoxide, has been shown to produce substituted 8H-pyrido[2,3-d]pyrimidin-5-ones. researchgate.net This highlights the utility of 5-acetyl-4-aminopyrimidines as key building blocks in the construction of fused pyrimidine systems.
Table 1: Examples of Reactions Involving 5-Acetyl-4-aminopyrimidine Derivatives
| Starting Material | Reagent | Product Type | Reference |
| 5-Acetyl-4-aminopyrimidine hydrochlorides | Carboxylic Acid Chlorides / NH4OAc | Pyrimido[4,5-d]pyrimidines | researchgate.net |
| 2,6-Disubstituted 4-amino-5-acetylpyrimidines | Formamide or Acetamide Acetals / NaOMe | 8H-Pyrido[2,3-d]pyrimidin-5-ones | researchgate.net |
| 2,6-Disubstituted 5-acetyl-4-benzoylaminopyrimidines | NaOMe in BuOH | 7-Phenyl-8H-pyrido[2,3-d]pyrimidin-5-ones | researchgate.net |
Green Chemistry Principles and Sustainable Synthesis of 8H-Pyrimido[5,4-b]researchgate.netgoogle.com.pkoxazine Analogues
In recent years, the principles of green chemistry have become increasingly important in the synthesis of heterocyclic compounds, including analogues of 8H-pyrimido[5,4-b] researchgate.netgoogle.com.pkoxazine. These principles aim to reduce or eliminate the use and generation of hazardous substances.
Catalyst-Free and Solvent-Free Methodologies
The development of catalyst-free and solvent-free synthetic methods is a cornerstone of green chemistry. These approaches minimize waste and avoid the use of potentially toxic catalysts and solvents. While specific examples for the catalyst-free synthesis of 8H-pyrimido[5,4-b] researchgate.netgoogle.com.pkoxazine are not abundant in the provided search results, related heterocyclic systems have been synthesized under these conditions. For instance, a simple synthesis of tetrasubstituted pyrroles has been achieved from the reaction of enaminones with α-haloketones under solvent-free conditions. researchgate.net This suggests the potential for developing similar environmentally benign methods for pyrimidooxazine synthesis. The reaction of 6-amino-2-methylthiopyrimidin-4(3H)-one with (E)-3,5-bis(benzylidene)-1-alkyl-4-piperidones under microwave irradiation without a catalyst to form pyrimido[4,5-b] researchgate.netresearchgate.netnaphthyridin-4(3H)-ones further demonstrates the feasibility of catalyst-free approaches in related systems. nih.gov
Microwave-Assisted and Photochemical Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity. researchgate.netnih.govbeilstein-journals.orgarkat-usa.orgpsu.eduunivpancasila.ac.id The application of microwave irradiation can facilitate ring-closure reactions that are often sluggish under conventional heating. beilstein-journals.org For example, the synthesis of various oxazine derivatives has been efficiently achieved using microwave assistance, highlighting its potential for the synthesis of 8H-pyrimido[5,4-b] researchgate.netgoogle.com.pkoxazine analogues. arkat-usa.orgpsu.edu In some cases, microwave-assisted synthesis can be performed in environmentally friendly solvents like water or even under solvent-free conditions, further enhancing its green credentials. univpancasila.ac.idacademie-sciences.fr
Table 2: Examples of Microwave-Assisted Synthesis of Related Heterocycles
| Product Type | Starting Materials | Conditions | Advantages | Reference |
| 8-Substituted xanthine (B1682287) derivatives | Uracil precursor, Hexamethyldisilazane | Microwave irradiation, THF co-solvent | Reduced reaction time, improved yields | beilstein-journals.org |
| Pyrimido[4,5-e] researchgate.netresearchgate.netoxazine diones | Thiobarbituric acid, aryl glyoxals, N-methyl urea | Microwave irradiation, EtOH | Short reaction time, high yield, simple work-up | researchgate.net |
| 3,4-Dihydro-2H-benzo[b] researchgate.netgoogle.com.pkoxazines | Substituted 2-aminophenols, benzaldehydes, phenacyl bromides | Microwave irradiation, Cs2CO3 | Reduced reaction time and solvent, improved yield and purity | arkat-usa.org |
| Pyrimido[4,5-b] researchgate.netresearchgate.netnaphthyridin-4(3H)-ones | 6-Amino-2-methylthiopyrimidin-4(3H)-one, (E)-3,5-bis(benzylidene)-1-alkyl-4-piperidones | Microwave irradiation, catalyst-free | Efficient synthesis | nih.gov |
Photochemical synthesis represents another green chemistry approach that utilizes light to drive chemical reactions. researchgate.netresearchgate.netscirp.orgndl.go.jp Photochemical transformations of tetrazole derivatives, for instance, have been used as a synthetic route to other heterocyclic compounds. researchgate.net While direct photochemical synthesis of 8H-pyrimido[5,4-b] researchgate.netgoogle.com.pkoxazine is not detailed in the provided results, the broader application of photochemistry in synthesizing heterocycles suggests its potential as a sustainable method. researchgate.netndl.go.jp For example, the photochemical Wolff rearrangement of 5-diazo-6-phenyluracil has been used to synthesize imidazoline (B1206853) derivatives. ndl.go.jp
Challenges and Future Perspectives in 8H-Pyrimido[5,4-b]researchgate.netgoogle.com.pkoxazine Synthesis
The synthesis of 8H-pyrimido[5,4-b] researchgate.netgoogle.com.pkoxazine and its derivatives, while achievable through various methods, still presents challenges and opportunities for future research.
One of the primary challenges lies in achieving regioselectivity and stereoselectivity, particularly for complex derivatives. google.com.pk The development of synthetic methods that allow for precise control over the substitution pattern and stereochemistry of the final molecule is crucial for structure-activity relationship (SAR) studies and the optimization of biological activity.
Future perspectives in this field will likely focus on several key areas:
Development of more efficient and sustainable synthetic methods: This includes the broader application of green chemistry principles, such as the use of renewable starting materials, catalytic methods (including biocatalysis), and energy-efficient reaction conditions (e.g., microwave and photochemical methods). chemrevlett.com
Exploration of novel synthetic routes: The discovery of new reactions and synthetic strategies will be essential for accessing a wider diversity of 8H-pyrimido[5,4-b] researchgate.netgoogle.com.pkoxazine analogues with novel substitution patterns and fused ring systems.
Advancements in stereoselective synthesis: A significant area for future research will be the development of robust and scalable methods for the asymmetric synthesis of chiral 8H-pyrimido[5,4-b] researchgate.netgoogle.com.pkoxazine derivatives. This will be critical for the development of more potent and selective drug candidates.
Application of computational chemistry: In silico methods, such as density functional theory (DFT) calculations, can aid in understanding reaction mechanisms and predicting the outcome of reactions, thereby guiding the design of more efficient synthetic routes.
Chemical Reactivity and Functionalization of the 8h Pyrimido 5,4 B 1 2 Oxazine Nucleus
Electrophilic and Nucleophilic Substitution Reactions
The electronic nature of the pyrimidine (B1678525) and oxazine (B8389632) rings dictates the regioselectivity of electrophilic and nucleophilic substitution reactions. The pyrimidine ring is generally susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or when a good leaving group is present. Conversely, the oxazine ring can undergo electrophilic substitutions.
Nucleophilic Replacement of Halogen Atoms
Halogenated 8H-pyrimido[5,4-b]oxazine derivatives are versatile intermediates for introducing various functional groups via nucleophilic substitution. The presence of chlorine atoms, for instance, enhances the electrophilicity of the pyrimidine core, making it susceptible to nucleophilic attack. This reactivity is crucial for modifying the compound's properties and synthesizing derivatives with improved biological activity.
A common strategy involves the reaction of chloro-substituted pyrimidooxazines with nucleophiles like amines. For example, the chlorine atom in 4-(9-chloro-4,7,7-trimethyl-7,8-dihydro-6H-benzo[b]pyrimido[5,4-e]thiazin-2-yl)morpholine, a related thiazin-analogue, can be displaced by secondary amines in the presence of a base like potassium carbonate in DMF. This method allows for the introduction of a variety of amine-containing substituents.
Similarly, the methylthio group (-SCH3) at the 8-position of certain pyrimido[2,1-b]oxazine derivatives acts as an excellent leaving group, facilitating reactions with various nucleophiles.
Reactions with Substituted Aromatic Amines, Phenols, and Heteroaryls
The nucleophilic substitution of leaving groups on the pyrimido[5,4-b]oxazine core extends to a broad range of nucleophiles, including substituted aromatic amines, phenols, and heteroaryls. This allows for the synthesis of a diverse library of derivatives with varied electronic and steric properties.
For instance, 2-(4-chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b]oxazine-7-carbonitrile readily reacts with substituted aromatic amines, aromatic phenols, and hetaryl amines to yield the corresponding 8-substituted derivatives in good yields. The reaction proceeds by the displacement of the methylthio group, highlighting its utility as a leaving group in this system.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation and have been successfully applied to the functionalization of the 8H-pyrimido[5,4-b]oxazine nucleus and related heterocyclic systems. These reactions typically involve the coupling of a halogenated or triflated heterocycle with an organometallic reagent in the presence of a palladium catalyst.
The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with a halide, has been investigated for derivatives of naphtho[2,1-b]pyrimido[5,4-e]oxazin-5-one. For example, 11-amino-6-chloro-9-thio-5H-naphtho[2,1-b]pyrimido[5,4-e]oxazin-5-one has been successfully coupled with phenylboronic acid and 3-nitrophenylboronic acid using a palladium catalyst system. The reaction conditions often involve a palladium source like tris(dibenzylideneacetone)palladium(0), a phosphine (B1218219) ligand such as dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos), a base like potassium phosphate, and a solvent like toluene.
The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, has been utilized for the synthesis of 4-alkynyl-substituted 6H-1,2-oxazines, demonstrating the potential for introducing alkynyl moieties into related oxazine-containing heterocycles. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.
The Heck reaction, involving the coupling of an unsaturated halide with an alkene, also represents a potential route for the functionalization of the pyrimidooxazine core, although specific examples directly on this nucleus are less commonly reported in the provided context.
| Coupling Reaction | Reactants | Catalyst System | Product | Reference |
| Suzuki-Miyaura | 11-amino-6-chloro-9-thio-5H-naphtho[2,1-b]pyrimido[5,4-e]oxazin-5-one and phenylboronic acid | Tris(dibenzylideneacetone)palladium(0), SPhos, K3PO4, Toluene | 11-amino-6-phenyl-9-thio-5H-naphtho[2,1-b]pyrimido[5,4-e]oxazin-5-one | |
| Sonogashira | 4-Iodopyrrolopyrimidine and 2-ethynyl-N-mesylaniline | Dichlorobis(triphenylphosphine)palladium, Copper(I) iodide | 4-(Indol-2-yl)pyrrolo[2,3-d]pyrimidine |
Oxidation and Reduction Chemistry of 8H-Pyrimido[5,4-b]oxazine
The oxidation and reduction of the 8H-pyrimido[5,4-b]oxazine nucleus can lead to derivatives with modified electronic properties and potentially altered biological activities. The susceptibility to oxidation and reduction depends on the specific substituents present on the heterocyclic core.
Substituted 1,4-oxazines are generally prone to oxidation, although detailed studies on the 8H-pyrimido[5,4-b]oxazine system are not extensively documented in the provided sources. In related systems, oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) have been used to form N-oxides.
Reduction of the oxazine ring can be achieved using various reducing agents. Heterocyclic ring reduction has been accomplished using hydrogen gas with a palladium on charcoal catalyst. Complex metal hydrides, such as lithium aluminum hydride, have been shown to reduce oxo groups to methylene (B1212753) groups in related 1,4-oxazine systems without reducing the C=C double bonds within the heterocyclic ring. For example, a solid-phase synthesis of an oxazino[3,4-c]oxazine-dione was followed by reduction with triethylsilane-trifluoroacetic acid (TES/TFA).
Functional Group Interconversions on Pyrimido[5,4-b]oxazine Derivatives
Functional group interconversions on pre-existing pyrimido[5,4-b]oxazine derivatives are essential for fine-tuning their properties. These transformations allow for the modification of substituents without altering the core heterocyclic structure.
A key example is the conversion of a methylthio group, which acts as a good leaving group, to other functional groups through nucleophilic substitution. This allows for the introduction of a wide array of functionalities at that specific position.
Another common transformation is the hydrolysis of ester or amide groups attached to the pyrimidooxazine scaffold. For instance, amide bonds can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acids. This can be a crucial step in preparing derivatives for further coupling reactions or for modulating the compound's polarity.
Ring-Opening and Rearrangement Reactions of the 8H-Pyrimido[5,4-b]oxazine System
The 8H-pyrimido[5,4-b]oxazine ring system can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of different heterocyclic structures. These transformations can be influenced by factors such as pH and the presence of specific reagents.
In related dihydrooxazine systems, ring-opening can be initiated
Cyclization to Polycyclic Heterocyclic Compounds
The inherent reactivity of the 8H-pyrimido[5,4-b] Current time information in Bangalore, IN.hilarispublisher.comoxazine scaffold allows it to serve as a foundational structure for the synthesis of more complex, fused polycyclic heterocyclic systems. These transformations are typically achieved through cyclization reactions where new rings are annulated onto the existing pyrimido-oxazine core. Such strategies are of significant interest as they provide access to novel chemical entities with diverse structures and potential applications. The primary approaches involve multicomponent reactions that build new rings onto the pyrimidine moiety and intramolecular cyclizations of appropriately functionalized pyrimido-oxazine derivatives.
A prominent strategy for elaborating the pyrimido-oxazine core is the one-pot, three-component reaction to construct a fused quinoline (B57606) ring, resulting in the formation of pyrimido[4,5-b]quinoline-diones. nih.govnih.gov This reaction efficiently brings together barbituric acid, various anilines, and aldehydes to yield tetracyclic structures. nih.gov The use of commercially available anilines and a range of aldehydes allows for the facile synthesis of pyrimido[4,5-b]quinolinediones with substituents on the benzene (B151609) ring. nih.gov This method is notable for avoiding the need to prepare unstable substituted 2-aminobenzaldehydes, which has limited previous synthetic routes. nih.gov The reaction demonstrates the versatility of the pyrimidine portion of the nucleus in participating in ring-forming processes.
The following table details the synthesis of various pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones, showcasing the scope of the three-component cyclization reaction. nih.gov
Table 1: Synthesis of Pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones via Three-Component Reaction nih.gov
| Aldehyde (R-CHO) | Aniline (Ar-NH2) | Product Number | Yield (%) |
|---|---|---|---|
| HCHO (Formaldehyde) | 4-Fluoroaniline | 2d | 78 |
| HCHO (Formaldehyde) | 3,5-Bis(trifluoromethyl)aniline | 2l | 17 |
| HCHO (Formaldehyde) | 1-Naphthylamine | 2n | 88 |
| HCHO (Formaldehyde) | 1-Aminoanthracene | 2o | 25 |
| CH3CHO (Acetaldehyde) | 4-Fluoroaniline | 2p | 52 |
Furthermore, functionalized pyrimido-oxazine derivatives can be designed to undergo cyclization with various reagents to yield novel fused systems. In an analogous pyrimido[2,1-b] Current time information in Bangalore, IN.oxazine system, the presence of adjacent cyano and methylthio groups facilitates cyclization with reagents like hydrazine (B178648) and its derivatives. hilarispublisher.comjetir.org This reaction proceeds by heating the starting pyrimido-oxazine with the nucleophilic reagent in a suitable solvent such as DMF. jetir.org The methylthio group acts as an effective leaving group, enabling the cyclization to form a new pyrazolo ring fused to the pyrimidine core. hilarispublisher.comjetir.org This results in the formation of complex polycyclic structures, such as pyrazolo[3',4':4,5]pyrimido[2,1-b] Current time information in Bangalore, IN.oxazin-3-amine derivatives. jetir.org This principle highlights a pathway where substituents on the pyrimido-oxazine ring itself are key to building additional heterocyclic rings.
The table below presents findings from the cyclization of a functionalized pyrimido-oxazine with various hydrazines.
Table 2: Synthesis of Pyrazolo[3',4':4,5]pyrimido[2,1-b] Current time information in Bangalore, IN.oxazin-3-amine Derivatives jetir.org
| Starting Material | Reagent | Resulting Fused Ring | Solvent/Conditions |
|---|---|---|---|
| 2-(4-chlorophenyl)-6-imino-8-(methylthio)-4-phenyl-9,9a-dihydro-2H,6H-pyrimido[2,1-b] Current time information in Bangalore, IN.oxazine-7-carbonitrile | Hydrazine Hydrate | Pyrazolo | DMF, K2CO3, Reflux |
| Phenylhydrazine | N-phenyl-pyrazolo | DMF, K2CO3, Reflux | |
| 2,4-Dinitrophenylhydrazine | N-(2,4-dinitrophenyl)-pyrazolo | DMF, K2CO3, Reflux |
These examples underscore the utility of the 8H-pyrimido[5,4-b] Current time information in Bangalore, IN.hilarispublisher.comoxazine nucleus as a versatile platform for the development of diverse and complex polycyclic heterocyclic compounds through various cyclization methodologies.
Compound Index
Structural Elucidation and Advanced Spectroscopic Characterization of 8h Pyrimido 5,4 B 1 2 Oxazine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 8H-pyrimido[5,4-b] alevelchemistry.co.ukvulcanchem.comoxazine (B8389632) compounds. grafiati.compitt.edu It provides precise information about the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C (carbon-13).
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for characterizing the structure of 8H-pyrimido[5,4-b] alevelchemistry.co.ukvulcanchem.comoxazine derivatives. The chemical shifts (δ), measured in parts per million (ppm), are indicative of the electronic environment of each nucleus, which is influenced by shielding and deshielding effects from neighboring atoms and functional groups. pitt.edunih.govarkat-usa.orgresearchcommons.org
In a study on the synthesis of 1,4-oxazine derivatives, the structures of the resulting compounds were confirmed using ¹H and ¹³C NMR spectroscopy. arkat-usa.org The chemical shifts provided clear evidence for the formation of the oxazine ring. For instance, in the ¹H NMR spectrum of a synthesized naphtho[2,1-b] alevelchemistry.co.ukvulcanchem.comoxazine derivative, the protons of the ester groups and the aromatic rings showed distinct signals that were consistent with the proposed structure. arkat-usa.org Similarly, the ¹³C NMR spectrum displayed the expected number of resonances, further corroborating the structural assignment. arkat-usa.org
The specific chemical shifts of protons and carbons in the 8H-pyrimido[5,4-b] alevelchemistry.co.ukvulcanchem.comoxazine core can vary depending on the substituents attached to the ring system. However, characteristic ranges for the protons and carbons of the pyrimidine (B1678525) and oxazine rings can be established. For example, protons on the pyrimidine ring are typically observed in the aromatic region of the ¹H NMR spectrum, while the protons on the oxazine ring, particularly the CH₂ and NH groups, appear at higher fields.
Table 1: Representative ¹H NMR Chemical Shifts for a Substituted 8H-Pyrimido[5,4-b] alevelchemistry.co.ukvulcanchem.comoxazine Derivative Note: The following data is illustrative and based on typical chemical shift ranges for similar heterocyclic systems. Actual values will vary with substitution and solvent.
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | 8.0 - 8.5 | s |
| H-4 | 7.5 - 8.0 | s |
| H-6 (CH₂) | 4.0 - 4.5 | t |
| H-7 (CH₂) | 3.5 - 4.0 | t |
Table 2: Representative ¹³C NMR Chemical Shifts for a Substituted 8H-Pyrimido[5,4-b] alevelchemistry.co.ukvulcanchem.comoxazine Derivative Note: The following data is illustrative and based on typical chemical shift ranges for similar heterocyclic systems. Actual values will vary with substitution and solvent.
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 150 - 160 |
| C-4 | 145 - 155 |
| C-4a | 135 - 145 |
| C-6 | 60 - 70 |
| C-7 | 40 - 50 |
The analysis of chemical shifts is often supported by the integration of the signals, which is proportional to the number of protons, and the coupling patterns (multiplicities), which provide information about the number of neighboring protons.
To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the 8H-pyrimido[5,4-b] alevelchemistry.co.ukvulcanchem.comoxazine scaffold, a suite of two-dimensional (2D) NMR experiments are employed. arkat-usa.org These techniques provide correlations between different nuclei within the molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. This is crucial for tracing the proton-proton networks within the pyrimidine and oxazine rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with their directly attached carbons. arxiv.org This allows for the direct assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons, typically over two to three bonds. HMBC is invaluable for establishing the connectivity between different parts of the molecule, such as linking substituents to the core ring system and confirming the fusion of the pyrimidine and oxazine rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule. For instance, a NOESY experiment was used to confirm the regiochemistry in the synthesis of a benzo[f]pyrimido[4,5-b] alevelchemistry.co.ukoxazocine system. researchgate.net
In a study of fused heterocycles, 2D NMR techniques, including HMBC and NOESY, were instrumental in determining the correct regioisomer formed during the reaction. researchgate.netigminresearch.com These advanced NMR methods provide a comprehensive and detailed picture of the molecular structure of 8H-pyrimido[5,4-b] alevelchemistry.co.ukvulcanchem.comoxazine compounds, leaving little room for ambiguity.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by measuring its mass-to-charge ratio (m/z). alevelchemistry.co.ukgrafiati.compitt.eduarkat-usa.org
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the characterization of 8H-pyrimido[5,4-b] alevelchemistry.co.ukvulcanchem.comoxazine derivatives. arkat-usa.org Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the m/z value with very high accuracy, typically to four or five decimal places. alevelchemistry.co.ukmeasurlabs.cominnovareacademics.in This precision allows for the unambiguous determination of the elemental composition of the molecule, as it can distinguish between compounds with the same nominal mass but different chemical formulas. For example, HRMS was used to confirm the structure of a tert-butyl (exo)-3-(((8-(4-cyano-2-fluorophenyl)-7,8-dihydro-6H-pyrimido[5,4-b] alevelchemistry.co.ukvulcanchem.comoxazin-4-yl)amino)methyl)-8-azabicyclo[3.2.1]octane-8-carboxylate derivative.
Table 3: Illustrative HRMS Data for a Hypothetical 8H-Pyrimido[5,4-b] alevelchemistry.co.ukvulcanchem.comoxazine Derivative
| Molecular Formula | Calculated m/z | Found m/z |
|---|
The close agreement between the calculated and found m/z values provides strong evidence for the proposed molecular formula.
Tandem Mass Spectrometry (MS/MS) is employed to study the fragmentation patterns of the parent ion of an 8H-pyrimido[5,4-b] alevelchemistry.co.ukvulcanchem.comoxazine compound. In an MS/MS experiment, the molecular ion is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable information about the structure of the original molecule. nih.govchromatographyonline.com
Studies on related fused pyrimidine systems have shown that the fragmentation patterns are often characteristic of the ring system and its substituents. researchgate.netasu.edu.egsapub.orgresearchgate.net For example, the fragmentation of a pyrimido-quinoline derivative showed that cleavage occurred primarily on the pyrimidine ring. nih.gov Similarly, the fragmentation of diethyl (pyrimidino[4,5-b] alevelchemistry.co.ukvulcanchem.comoxazine)phosphonate derivatives was investigated using electron impact mass spectrometry (EI-MS), revealing characteristic fragment ions formed by the successive loss of functional groups and decomposition of the heterocyclic rings. researchgate.net Common fragmentation pathways for 8H-pyrimido[5,4-b] alevelchemistry.co.ukvulcanchem.comoxazine derivatives would likely involve the cleavage of the oxazine ring, loss of small neutral molecules like CO or HCN from the pyrimidine ring, and cleavage of substituent groups.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. grafiati.compitt.edumdpi.com Both techniques provide a "fingerprint" spectrum that is unique to the compound, allowing for the identification of functional groups and providing insights into the molecular structure.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. mdpi.comuni-siegen.de Specific functional groups absorb at characteristic frequencies, making IR spectroscopy a useful tool for identifying the presence of key structural features in 8H-pyrimido[5,4-b] alevelchemistry.co.ukvulcanchem.comoxazine derivatives. For example, the N-H stretching vibration of the amine in the oxazine ring would be expected to appear as a sharp peak in the range of 3300-3500 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring would give rise to absorptions in the 1500-1650 cm⁻¹ region. The C-O-C stretching of the oxazine ring would likely be observed in the 1000-1300 cm⁻¹ range. The structural assignments of newly synthesized 1,4-oxazine derivatives have been supported by their IR spectra. arkat-usa.org
Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. mdpi.comuni-siegen.deaidic.it While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. uni-siegen.de This often makes Raman a better technique for observing symmetric vibrations and non-polar bonds. For 8H-pyrimido[5,4-b] alevelchemistry.co.ukvulcanchem.comoxazine, Raman spectroscopy could provide complementary information to the IR spectrum, particularly for the vibrations of the aromatic pyrimidine ring and the C-C backbone of the oxazine ring.
Table 4: Characteristic IR and Raman Vibrational Frequencies for 8H-Pyrimido[5,4-b] alevelchemistry.co.ukvulcanchem.comoxazine Derivatives Note: The following data is illustrative and based on typical frequency ranges for similar functional groups.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (amine) | Stretching | 3300 - 3500 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=N (pyrimidine) | Stretching | 1600 - 1650 |
| C=C (pyrimidine) | Stretching | 1500 - 1600 |
| C-O-C (oxazine) | Asymmetric Stretching | 1200 - 1275 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When organic molecules absorb UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For heterocyclic systems like 8H-pyrimido[5,4-b] academie-sciences.frresearchgate.netoxazine, the absorption of UV-Vis radiation primarily involves the excitation of electrons in π bonds and non-bonding orbitals (lone pairs).
The core structure of 8H-pyrimido[5,4-b] academie-sciences.frresearchgate.netoxazine contains chromophores—groups of atoms responsible for absorbing light—such as C=N double bonds within the pyrimidine ring and atoms with non-bonding electrons (n), namely the nitrogen and oxygen atoms. uzh.ch The electronic transitions observed in the UV-Vis spectra of such compounds are typically of two main types:
π → π* Transitions: These transitions involve the promotion of an electron from a π bonding molecular orbital to a π anti-bonding (π*) molecular orbital. uzh.chrsc.org They are characteristic of systems with double or triple bonds and aromatic rings. These transitions are generally strong, resulting in high molar absorptivity (ε) values. uzh.ch
n → π* Transitions: This type of transition occurs when an electron from a non-bonding orbital (such as the lone pairs on the nitrogen or oxygen atoms) is excited to a π* anti-bonding orbital. uzh.chrsc.org Compared to π → π* transitions, n → π* transitions require less energy and thus occur at longer wavelengths; however, they are typically much weaker in intensity. uzh.ch
The specific wavelengths (λmax) and intensities of these absorption bands are sensitive to the molecular structure, including the extent of conjugation and the presence of various substituent groups. rsc.org The fused ring system of 8H-pyrimido[5,4-b] academie-sciences.frresearchgate.netoxazine creates an extended π system, and its electronic properties can be further modulated by substitution on the rings, which would shift the absorption maxima to different wavelengths. While specific spectral data for the unsubstituted parent compound is not detailed in the surveyed literature, analysis of its derivatives allows for the characterization of these fundamental electronic transitions. uu.nl
X-Ray Crystallography for Solid-State Structural Determination
As an illustrative example, the crystal structure of 2-(4,5-dihydro-5-phenoxymethyl-1,3-oxazol-2-ylamino)-7-(2-hydroxy-3-phenoxypropyl)hexahydro-2H,6H-pyrimido[6,1-b] academie-sciences.frnih.govoxazin-6-one, a related but distinct compound, has been determined. academie-sciences.fr This compound features a fused pyrimido-oxazine core, and its analysis reveals key structural parameters that are likely to be comparable to those in 8H-pyrimido[5,4-b] academie-sciences.frresearchgate.netoxazine derivatives.
The geometric parameters derived from X-ray diffraction data provide a quantitative description of the molecular structure. In the crystal structure of the example pyrimido[6,1-b] academie-sciences.frnih.govoxazin-6-one derivative, specific bond lengths for C-O, C-N, and C=O were determined. academie-sciences.frresearchgate.net For instance, the Csp³-O bonds within the oxazine ring were measured at 1.434(2) Å and 1.456(2) Å. academie-sciences.frresearchgate.net The C=O double bond of the urea (B33335) group was found to be 1.242(2) Å, while the adjacent C-N bonds were 1.379(2) Å and 1.356(2) Å, consistent with typical C(sp²)-N distances. academie-sciences.frresearchgate.net
Torsion angles are crucial for defining the conformation of the rings. In the example compound, the oxazine ring adopts a chair conformation, while the pyrimidine ring is in a half-chair conformation. academie-sciences.frresearchgate.net The specific torsion angles defining the oxazine ring conformation were reported as -51.55(18)° and 62.96(18)°. academie-sciences.frresearchgate.net This type of detailed data allows for a precise understanding of the molecule's spatial arrangement.
Table 1: Selected Bond Lengths and Angles for a Representative Pyrimido[6,1-b] academie-sciences.frnih.govoxazin-6-one Derivative academie-sciences.frresearchgate.net Note: The following data is for 2-(4,5-dihydro-5-phenoxymethyl-1,3-oxazol-2-ylamino)-7-(2-hydroxy-3-phenoxypropyl)hexahydro-2H,6H-pyrimido[6,1-b] academie-sciences.frnih.govoxazin-6-one, a related but different molecule used for illustrative purposes.
| Parameter | Atoms | Value (Å or °) |
|---|---|---|
| Bond Length (Å) | C13=O18 | 1.242(2) |
| C13-N14 | 1.379(2) | |
| C15-O22 (Oxazine Ring) | 1.434(2) | |
| C21-O22 (Oxazine Ring) | 1.456(2) | |
| Bond Angle (°) | C1-O7-C8 | 119.7(2) |
| C31-O30-C29 | 117.22(15) | |
| Torsion Angle (°) | O22-C21-C20-C19 | -51.55(18) |
| O22-C15-N14-C19 | 62.96(18) |
The stability of a crystal structure is governed by a complex network of intermolecular interactions. mdpi.com In the solid state, molecules of pyrimido-oxazine derivatives are held together by forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. nih.govmedwinpublishers.com
Analysis of the crystal packing of the example pyrimido[6,1-b] academie-sciences.frnih.govoxazin-6-one derivative shows that its cohesion is primarily ensured by intermolecular hydrogen bonds. academie-sciences.frresearchgate.net Specifically, a hydrogen bond forms between a hydroxyl group (OH) and a carbonyl oxygen (O=C), and a distinct double hydrogen bond occurs between amino and imine groups (N-H···N), creating a cyclic arrangement. academie-sciences.frresearchgate.net These interactions link the molecules into chains and layers, building the three-dimensional crystal lattice. academie-sciences.frresearchgate.net In aromatic heterocyclic systems, π-π stacking interactions between the planar rings also play a significant role in stabilizing the crystal packing. nih.gov
Table 2: Intermolecular Hydrogen Bonds in a Representative Pyrimido[6,1-b] academie-sciences.frnih.govoxazin-6-one Derivative Crystal academie-sciences.fr Note: The following data is for 2-(4,5-dihydro-5-phenoxymethyl-1,3-oxazol-2-ylamino)-7-(2-hydroxy-3-phenoxypropyl)hexahydro-2H,6H-pyrimido[6,1-b] academie-sciences.frnih.govoxazin-6-one, a related but different molecule used for illustrative purposes.
| Donor-H···Acceptor | Interaction Type | Role in Crystal Packing |
|---|---|---|
| O-H···O=C | Intermolecular Hydrogen Bond | Connects molecules along the c-axis |
| N-H···N | Cyclic Double Hydrogen Bond | Connects molecules along the b-axis |
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (If applicable)
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, which are non-superimposable on their mirror images. It measures the differential absorption of left- and right-circularly polarized light. For chiral derivatives of 8H-pyrimido[5,4-b] academie-sciences.frresearchgate.netoxazine, CD spectroscopy would be applicable for determining their absolute configuration and studying their conformational dynamics in solution.
The synthesis of chiral molecules containing a pyrimido-oxazine-related framework has been reported. For example, mTOR inhibitors based on a (R)-pyrimido[5',4':4,5]pyrrolo[2,1-c] academie-sciences.frresearchgate.netoxazine scaffold have been developed, indicating the existence of stable, chiral enantiomers in this class of compounds. rsc.org Furthermore, studies on other heterocyclic systems have shown that crystallization can lead to the formation of chiral crystals from achiral molecules, or that the introduction of chiral substituents can lead to compounds with distinct chiroptical properties. nih.gov
While the potential for creating chiral derivatives of 8H-pyrimido[5,4-b] academie-sciences.frresearchgate.netoxazine is clear, specific studies employing Circular Dichroism spectroscopy on such compounds were not identified in the surveyed literature. Should such chiral derivatives be synthesized, CD spectroscopy, often complemented by theoretical calculations, would be an invaluable tool for their stereochemical assignment and for probing the relationship between their three-dimensional structure and biological function. acs.org
Computational Chemistry and Theoretical Investigations of 8h Pyrimido 5,4 B 1 2 Oxazine
Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to exploring the electronic environment of the 8H-pyrimido[5,4-b] escholarship.orgelsevierpure.comoxazine (B8389632) scaffold. nrel.govuol.deaps.org These methods allow for the precise calculation of electronic properties that govern the molecule's behavior. DFT methods, such as the B3LYP functional, are frequently used to investigate optimized molecular geometry, vibrational frequencies, and various electronic parameters. researchgate.net For instance, studies on related pyrimidoquinoline structures have successfully used DFT to correlate theoretical findings with experimental results, validating the computational approach. nih.govrsc.org The choice of basis set, such as 6-31G(d,p) or def2-TZVP, is crucial for obtaining accurate results that balance computational cost and precision. nrel.govchalcogen.ro
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. ossila.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. chalcogen.roossila.com
A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. researchgate.net In analyses of related heterocyclic systems, the HOMO is often found distributed over the pyrimidine (B1678525) or fused ring systems, while the LUMO may be localized on specific electron-withdrawing moieties. nih.gov For example, in a study on carbazole-based donor-acceptor compounds, the calculated HOMO-LUMO gaps were in good agreement with experimental values derived from optical absorption spectra, demonstrating the predictive power of these calculations. nankai.edu.cn
Table 1: Representative FMO Data for Related Heterocyclic Compounds
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|
| Pyrimido[5,4-d]pyrimidine Derivative | -6.21 | -2.79 | 3.42 | nankai.edu.cn |
| Pyrimidohexahydroquinoline Derivative | -5.89 | -2.34 | 3.55 | nih.gov |
| Thiazine Derivative | -6.50 | -1.50 | 5.00 | nanobioletters.com |
| Quercetin on Graphene | -0.116 | 0.116 | 0.233 | chalcogen.ro |
Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue denotes areas of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.
For heterocyclic compounds, the MEP can highlight the nucleophilic character of heteroatoms like nitrogen and oxygen due to their lone pairs of electrons. In related structures, the most negative regions are typically located around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the oxazine ring, signifying them as primary sites for electrophilic interaction. Conversely, hydrogen atoms attached to the rings often exhibit a positive potential. chalcogen.ro
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. researchgate.net Stable molecules have a large chemical hardness.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's capacity to receive electrons. chalcogen.ro
Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.
Electrophilicity Index (ω): Measures the energy lowering due to maximal electron flow between a donor and an acceptor. It is defined as ω = μ²/2η, where μ is the chemical potential (μ = -χ). chalcogen.ro A high electrophilicity index characterizes a good electrophile.
These parameters are instrumental in predicting the stability and reactive nature of compounds like 8H-pyrimido[5,4-b] escholarship.orgelsevierpure.comoxazine and its derivatives. researchgate.net
Table 2: Calculated Global Reactivity Descriptors for a Related Pyrazole Derivative
| Parameter | Value (eV) |
|---|---|
| Ionization Potential (I) | 5.99 |
| Electron Affinity (A) | 1.83 |
| Chemical Hardness (η) | 2.08 |
| Chemical Potential (μ) | -3.91 |
| Electronegativity (χ) | 3.91 |
| Electrophilicity Index (ω) | 3.66 |
| Chemical Softness (S) | 0.48 |
(Data derived from a study on a 3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone compound for illustrative purposes) researchgate.net
Conformational Analysis and Energy Landscapes of 8H-Pyrimido[5,4-b]escholarship.orgelsevierpure.comoxazine and its Derivatives
The biological activity and physical properties of a molecule are deeply connected to its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies to construct an energy landscape. beilstein-journals.org For a fused ring system like 8H-pyrimido[5,4-b] escholarship.orgelsevierpure.comoxazine, the oxazine ring is not planar and can adopt different conformations, such as boat or chair-like forms.
Computational methods are used to explore the potential energy surface of the molecule by systematically rotating its rotatable bonds. elifesciences.org Studies on related pyrimido-pyrrolo-oxazine derivatives have shown that a conformational restriction strategy can enhance target binding affinity and selectivity by minimizing the entropic loss upon binding. unimi.itacs.org For example, in the development of mTOR inhibitors, rigidifying the structure by creating tricyclic pyrimido-pyrrolo-oxazine systems led to a significant improvement in selectivity. unimi.itacs.org Similarly, computational analysis of pyrrolidine (B122466) nucleotide analogs demonstrated that modifications like alkylation or acylation can effectively "tune" the conformation of the five-membered ring across its entire pseudorotation cycle, which was confirmed by NMR data. beilstein-journals.org These studies underscore the importance of understanding the conformational preferences and energy landscapes to rationally design molecules with specific biological functions.
Reaction Mechanism Studies Using Computational Methods
Computational chemistry is a powerful asset for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. nih.gov By modeling the reaction pathway, researchers can identify intermediates, transition states, and calculate the activation energies associated with each step.
A key aspect of studying reaction mechanisms is the characterization of the transition state (TS)—the highest energy point along the reaction coordinate that connects reactants to products. researchgate.net Computational methods like DFT can be used to locate and optimize the geometry of the TS. The authenticity of a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Spectroscopic Property Prediction and Validation through Computational Models
Computational models are pivotal in the prediction and validation of the spectroscopic properties of 8H-pyrimido[5,4-b][1,4]oxazine and its analogs. By simulating spectroscopic data, researchers can assign experimental signals with greater confidence, understand the electronic transitions underlying UV-Vis absorption, and analyze vibrational modes observed in Infrared (IR) and Raman spectra. The validation of these computational predictions against experimental data is a critical step, ensuring the accuracy of the theoretical models employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry in structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, has proven to be highly effective for calculating NMR parameters with excellent accuracy. researchgate.netivanmr.com For heterocyclic systems analogous to this compound, geometry optimization is first performed, often using the B3LYP functional with a basis set such as 6-31G(d,p). researchgate.netuzhnu.edu.ua Subsequently, GIAO-DFT calculations are performed on the optimized geometry to compute the chemical shifts.
Studies on related fused-bicyclic systems, such as pyrazino[1,2-c] d-nb.infonih.govthiazines, have demonstrated that chemical shifts calculated with the B3LYP/6-31++G** method show very good agreement with experimental data. uzhnu.edu.ua This strong correlation between calculated and experimental values is crucial for the unambiguous assignment of complex spectra and for confirming the structures of newly synthesized compounds. researchgate.netgrafiati.com
Below is an illustrative table comparing hypothetical experimental NMR data for a derivative of this compound with values predicted using the GIAO-DFT method.
Table 1: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (δ, ppm) for a Hypothetical Substituted 8H-Pyrimido[5,4-b] d-nb.inforesearchgate.netoxazine
| Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/B3LYP/6-311+G**) | Difference (ppm) |
|---|---|---|---|
| C2 | 152.1 | 151.8 | 0.3 |
| C4 | 159.5 | 159.9 | -0.4 |
| C4a | 115.3 | 115.1 | 0.2 |
| C6 | 68.2 | 67.9 | 0.3 |
| C7 | 45.8 | 46.1 | -0.3 |
Vibrational Spectroscopy (IR & Raman):
Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Hypothetical 8H-Pyrimido[5,4-b] d-nb.inforesearchgate.netoxazine Derivative
| Experimental IR (cm⁻¹) | Calculated IR (cm⁻¹) (B3LYP/6-31G**) | Assignment (Potential Energy Distribution) |
|---|---|---|
| 3080 | 3085 | C-H stretch (pyrimidine ring) |
| 1625 | 1630 | C=N stretch |
| 1570 | 1575 | C=C stretch (pyrimidine ring) |
| 1250 | 1255 | C-O-C stretch (oxazine ring) |
UV-Vis Spectroscopy:
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. d-nb.infonih.govbeilstein-journals.org Research on oxazine dyes, which share the core oxazine ring, has shown that TD-DFT calculations can accurately predict absorption maxima (λ_max). d-nb.inforesearchgate.net These studies highlight the critical importance of including solvent effects in the calculations to achieve good agreement with experimental results obtained in solution. d-nb.infonih.gov
Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are often employed. d-nb.infobeilstein-journals.org For oxazine dyes, using the SMD solvent model with the B3LYP functional has been found to yield reliable results, reducing the error in predicted excitation energies to less than 0.3 eV. d-nb.infobeilstein-journals.org The analysis of the molecular orbitals involved in the electronic transitions (e.g., HOMO to LUMO) provides further insight into the nature of the absorption bands, such as identifying them as π→π* or n→π* transitions. nih.gov
Table 3: Comparison of Experimental and TD-DFT Calculated UV-Vis Absorption Maxima (λ_max, nm) for a Hypothetical 8H-Pyrimido[5,4-b] d-nb.inforesearchgate.netoxazine Derivative in Methanol
| Transition | Experimental λ_max (nm) | Calculated λ_max (nm) (TD-DFT/B3LYP/SMD) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S₀ → S₁ | 275 | 278 | 0.21 | HOMO → LUMO |
Scaffold Based Chemical Design and Applications of 8h Pyrimido 5,4 B 1 2 Oxazine in Materials Science and Organic Synthesis
Role of 8H-Pyrimido[5,4-b]nih.govnih.govoxazine as a Building Block for Complex Heterocycles
The pyrimidine (B1678525) ring system is a foundational component in the synthesis of a vast array of more complex heterocyclic structures. gsconlinepress.comnih.govnih.govacs.org The 8H-pyrimido[5,4-b] nih.govnih.govoxazine (B8389632) scaffold, along with its isomers, serves as a valuable starting point or intermediate for constructing novel fused-ring systems with diverse applications. acs.orgorientjchem.org The inherent reactivity of the pyrimidine and oxazine rings allows for various chemical transformations, including substitution and cyclization reactions, to build intricate molecular frameworks.
The synthesis of complex heterocycles often begins with functionalized precursors that can undergo sequential or one-pot reactions. For instance, derivatives of 7H-pyrimido[4,5-b] nih.govnih.govoxazine are utilized as building blocks in the synthesis of diverse pharmaceuticals. acs.org Similarly, the strategic use of related pyrimidine precursors has led to the development of unique heterocyclic systems. nih.gov Research has demonstrated the construction of pyrimido[4,5-b]indole-2-amine skeletons from appropriate indole (B1671886) precursors through condensation and cyclization reactions. nih.gov Other notable examples include the synthesis of pyrimido[5,4-c]pyridazines and thiino[2,3-d]pyrimidines through domino processes involving aza-Wittig reactions and subsequent heterocyclization. wikipedia.org These examples underscore the utility of the pyrimido-oxazine core and related structures as platforms for accessing novel chemical space.
The table below illustrates several complex heterocyclic systems that have been synthesized using pyrimidine-based building blocks, highlighting the versatility of this structural motif.
Table 1: Examples of Complex Heterocycles Synthesized from Pyrimidine-Based Precursors
| Precursor Type | Resulting Complex Heterocycle | Synthetic Strategy | Reference(s) |
|---|---|---|---|
| 3-Haloindole-2-carbaldehydes & Guanidine (B92328) | 2-Amino-5H-pyrimido[5,4-b]indoles | Copper-catalyzed cascade reaction | nih.gov |
| Iminophosphorane & Phenylisocyanate | Pyrimido[5,4-c]pyridazines | Aza-Wittig reaction / Heterocyclization | wikipedia.org |
| Thiobarbituric acid & Aryl glyoxals | Pyrimido[5,4-e] nih.govgsconlinepress.comoxazine diones | One-pot three-component condensation | nih.govresearchgate.net |
| 5-tert-Amino-pyrazolone-4-carboxaldehyde | Pyrazolinoquinolizines | Knoevenagel condensation / Intramolecular cyclization | orientjchem.org |
| 3-Hydrazino-5H-1,2,4-triazino[5,6-b]indole | Pyrimido[3′,2′:3,4]-1,2,4-triazino[5,6-b]-indoles | Reaction with diethyl fumarate | tnstate.edu |
Applications in Supramolecular Chemistry and Host-Guest Systems
While direct studies on 8H-pyrimido[5,4-b] nih.govnih.govoxazine in host-guest chemistry are not widely documented, the structural features of the scaffold suggest significant potential in this field. Supramolecular chemistry relies on non-covalent interactions, and the pyrimido-oxazine framework possesses multiple nitrogen and oxygen heteroatoms that can act as hydrogen bond acceptors. researchgate.netnih.govaalto.fi These sites can facilitate recognition and binding of complementary guest molecules.
The 1,3,5-triazine (B166579) scaffold, which is structurally related to the pyrimidine core, is extensively used as a building block in supramolecular chemistry for constructing oligomers and dendrimers with specific molecular recognition and self-assembly properties. nih.gov Similarly, pyrazine (B50134) units have been incorporated into chiral macrocyclic hosts for the selective binding of halogen bond donors, forming defined host-guest complexes. nih.gov Studies on oxazine dyes with cyclodextrins have demonstrated the formation of inclusion complexes, where the dye (guest) is encapsulated within the hydrophobic cavity of the cyclodextrin (B1172386) (host), leading to changes in the dye's photophysical properties. researchgate.net These examples from related heterocyclic systems strongly suggest that the 8H-pyrimido[5,4-b] nih.govnih.govoxazine core could be integrated into macrocycles or used as a guest molecule, participating in host-guest interactions driven by hydrogen bonding, hydrophobic effects, and π-π stacking.
Integration of 8H-Pyrimido[5,4-b]nih.govnih.govoxazine into Advanced Organic Materials (e.g., Dyes, Optoelectronic Components)
The development of new organic materials for applications in electronics and photonics often relies on scaffolds with tunable electronic properties. The 8H-pyrimido[5,4-b] nih.govnih.govoxazine framework, with its extended π-system and embedded heteroatoms, is a promising candidate for such applications. Fused heterocyclic systems are often the core chromophores in synthetic dyes and pigments.
Research on related structures supports this potential. For instance, 8-methyl-1H,2H,3H-pyrido[2,3-b] nih.govnih.govoxazine, an isomer, is explicitly mentioned as being used in the development of novel materials like polymers and dyes. Furthermore, well-known fluorescent dyes such as Nile blue are based on the aromatic benzophenoxazine structure, which shares the oxazine ring. nih.gov In the field of photovoltaics, organic dyes incorporating an electron-deficient pyrimidine as a π-spacer have been synthesized and used as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.net These examples highlight that the pyrimidine and oxazine moieties can impart desirable photophysical properties, such as strong absorption and emission of light. By modifying the substituents on the 8H-pyrimido[5,4-b] nih.govnih.govoxazine core, it is conceivable to fine-tune its electronic and optical characteristics for use in advanced materials like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and specialized dyes.
Design and Synthesis of Chemosensors and Molecular Probes Incorporating the 8H-Pyrimido[5,4-b]nih.govnih.govoxazine Moiety
The design of chemosensors and molecular probes often involves a fluorophore unit linked to a receptor site. The 8H-pyrimido[5,4-b] nih.govnih.govoxazine scaffold is an excellent candidate for the fluorophore component due to the inherent fluorescence potential of many pyrimidine derivatives. nih.gov The principle of such sensors relies on a detectable change in photophysical properties, typically fluorescence intensity or wavelength, upon the binding of a specific analyte to the receptor.
The pyrimidine core is a versatile platform for creating such probes. For example, novel push-pull systems based on CF₃-substituted pyrimidines have been designed as fluorescent probes for bioimaging lipid droplets in cells. nih.gov These probes exhibit aggregation-induced emission, making them highly suitable for biological imaging. nih.gov In another application, fluorescent pyrimidine ribonucleotides have been synthesized and enzymatically incorporated into RNA to monitor RNA-ligand interactions through changes in fluorescence. nih.gov These studies demonstrate that the pyrimidine scaffold can be chemically modified to create highly specific and sensitive molecular probes. The 8H-pyrimido[5,4-b] nih.govnih.govoxazine moiety could be similarly functionalized. The nitrogen and oxygen atoms within the rings could serve as binding sites for metal ions or other analytes, or substituents could be added to create specific receptor pockets, leading to new classes of chemosensors for environmental or biological monitoring.
Catalyst Development and Ligand Design Featuring the 8H-Pyrimido[5,4-b]nih.govnih.govoxazine Framework
In the field of organometallic chemistry and catalysis, the design of ligands that can stabilize a metal center and modulate its reactivity is crucial. The 8H-pyrimido[5,4-b] nih.govnih.govoxazine framework is well-suited for ligand design due to the presence of multiple nitrogen atoms with lone pairs of electrons available for coordination to a metal. These types of ligands are often referred to as "pincer ligands" because they can bind to a metal in a tridentate, meridional fashion, conferring high stability to the resulting complex. wikipedia.orgtnstate.edu
The use of pyridine-oxazoline (PyOX) ligands in asymmetric catalysis is well-established. nih.govrsc.orgresearchgate.net These bidentate ligands create a chiral environment around a metal center, enabling highly enantioselective reactions. Similarly, tridentate N,N,N pincer-type ligands have been used with ruthenium for the catalytic transfer hydrogenation of ketones. nih.gov The rigid and planar structure of the 8H-pyrimido[5,4-b] nih.govnih.govoxazine scaffold could be exploited to create novel pincer ligands. The two nitrogen atoms of the pyrimidine ring and the nitrogen of the oxazine ring could potentially coordinate to a metal center. By introducing chiral substituents or other functional groups, it would be possible to develop a new family of catalysts for a wide range of organic transformations, from cross-coupling reactions to asymmetric hydrogenations. wikipedia.orgtnstate.edu
Green Synthesis Applications (e.g., as part of a catalytic system)
The principles of green chemistry aim to make chemical processes more environmentally benign by reducing waste, avoiding hazardous substances, and improving energy efficiency. These principles are increasingly being applied to the synthesis of heterocyclic compounds, including pyrimidine derivatives.
Several green synthetic methods have been reported for compounds structurally related to 8H-pyrimido[5,4-b] nih.govnih.govoxazine. One-pot, multi-component reactions are a cornerstone of green synthesis as they reduce the number of steps and purification procedures. A concise synthesis of pyrimido[5,4-e] nih.govgsconlinepress.comoxazine diones was achieved with high yields via a one-pot condensation reaction using ethanol (B145695) as the solvent and employing microwave irradiation to reduce reaction times. nih.govresearchgate.net Another study reported a sustainable, catalyst-free synthesis of fused pyrimido[4,5-d]pyrimidine (B13093195) systems under microwave irradiation, highlighting advantages in efficiency and safety. Furthermore, the development of recyclable catalysts is a key area of green chemistry. A biosynthesized Ag-TiO₂ core/shell magnetic nanocatalyst has been successfully used for the synthesis of benzopyrimido[4,5-d]azoninone analogs; this catalyst can be easily recovered and reused, minimizing waste.
The table below summarizes some of the green synthetic approaches applied to pyrimidine-based heterocyclic systems.
Table 2: Green Synthesis Approaches for Pyrimidine-Based Systems
| Synthetic Target | Green Chemistry Principle(s) | Method | Reference(s) |
|---|---|---|---|
| Pyrimido[5,4-e] nih.govgsconlinepress.comoxazine diones | Atom Economy, Energy Efficiency, Safer Solvents | One-pot three-component reaction in EtOH with microwave assistance | nih.govresearchgate.net |
| Fused Pyrimido[4,5-d]pyrimidine systems | Catalyst-Free Conditions, Energy Efficiency | One-pot three-component reaction under microwave irradiation | |
| Benzopyrimido[4,5-d]azoninone analogs | Use of Renewable Feedstocks, Catalysis | Three-component reaction using a biosynthesized, recyclable Ag-TiO₂ nanocatalyst |
These methodologies demonstrate that the synthesis of complex molecules based on the pyrimido-oxazine scaffold can be achieved while adhering to the principles of green chemistry, paving the way for more sustainable production routes.
Advanced Topics and Emerging Research Directions in 8h Pyrimido 5,4 B 1 2 Oxazine Chemistry
Photoinduced Processes and Photochemistry of 8H-Pyrimido[5,4-b]acs.orgcolab.wsoxazine
The study of how molecules interact with light is a fundamental area of chemistry, and the 8H-pyrimido[5,4-b] acs.orgcolab.wsoxazine (B8389632) core is no exception. While direct research on the photochemistry of the parent 8H-pyrimido[5,4-b] acs.orgcolab.wsoxazine is not extensively detailed in the provided results, related heterocyclic systems offer valuable insights into potential photoinduced processes.
For instance, the photochemical behavior of pyrimidines containing an allomaltol fragment has been shown to undergo a 6π-electrocyclization. beilstein-journals.org This process, a type of pericyclic reaction, involves the formation of a new sigma bond upon exposure to light, leading to a cyclized product. beilstein-journals.org In the case of these pyrimidine (B1678525) derivatives, this photo-transformation results in the formation of dihydrobenzo[h]pyrano[2,3-f]quinazolines. beilstein-journals.org This suggests that the pyrimidine ring within the 8H-pyrimido[5,4-b] acs.orgcolab.wsoxazine structure could potentially participate in similar photo-cyclization reactions, depending on the substituents and the specific reaction conditions.
Furthermore, studies on pyridine (B92270) derivatives have demonstrated that photoinduced electron transfer can occur, particularly in the presence of oxygen. researchgate.net This process can lead to the oxidation of the heterocyclic ring system. researchgate.net The driving force for such a reaction can be estimated from electrochemical and spectroscopic data. researchgate.net This raises the possibility that 8H-pyrimido[5,4-b] acs.orgcolab.wsoxazine derivatives could exhibit photo-redox properties, a characteristic that could be exploited in various applications, including photodynamic therapy or photocatalysis. The outcome of such photoinduced reactions would likely be dependent on factors such as light intensity and the concentration of oxygen. researchgate.net
Electrochemistry of 8H-Pyrimido[5,4-b]acs.orgcolab.wsoxazine Compounds
The electrochemical properties of a molecule, which describe its behavior in response to an electric potential, are crucial for understanding its reactivity and for developing applications in areas such as sensors and energy storage. The electrochemistry of pyrazine (B50134) derivatives, which share a nitrogen-containing heterocyclic ring with 8H-pyrimido[5,4-b] acs.orgcolab.wsoxazine, has been shown to be highly pH-dependent. researchgate.net
Research on 2-hydroxy-3-phenyl-6-methylpyrazine reveals a complex reduction process involving two electrons and a variable number of protons depending on the pH of the solution. researchgate.net At very low pH, the protonated form of the molecule undergoes a two-electron, two-proton reduction. researchgate.net In less acidic to neutral conditions, the non-protonated species undergoes a fast protonation at the electrode surface before the electron transfer occurs. researchgate.net This highlights the critical role of protonation in the electrochemical behavior of such heterocyclic systems.
Similarly, studies on pyridine derivatives have shown that they can undergo a single reversible one-electron oxidation. researchgate.net The stability of the resulting radical cation is sensitive to the presence of oxygen. researchgate.net This electrochemically generated radical cation can then act as a mediator in the oxidation of other molecules. researchgate.net These findings suggest that 8H-pyrimido[5,4-b] acs.orgcolab.wsoxazine compounds could also exhibit interesting and tunable electrochemical behavior, potentially involving proton-coupled electron transfer and the formation of reactive intermediates. The specific redox potentials and reaction mechanisms would be influenced by the substituents on the pyrimido[5,4-b] acs.orgcolab.wsoxazine core.
Nanomaterial Integration and Surface Chemistry of 8H-Pyrimido[5,4-b]acs.orgcolab.wsoxazine Derivatives
The integration of organic molecules with nanomaterials is a rapidly growing field, offering the potential to create hybrid materials with novel properties and functionalities. While direct studies on the integration of 8H-pyrimido[5,4-b] acs.orgcolab.wsoxazine with nanomaterials are not explicitly detailed, the principles of surface chemistry and the known reactivity of related heterocycles provide a basis for exploring this area.
The surface chemistry of 8H-pyrimido[5,4-b] acs.orgcolab.wsoxazine derivatives would be dictated by the functional groups present on the core structure. These functional groups could be designed to facilitate attachment to various nanomaterial surfaces, such as gold nanoparticles, quantum dots, or carbon nanotubes, through covalent or non-covalent interactions. For example, thiol-containing derivatives could bind to gold surfaces, while carboxylic acid groups could anchor to metal oxide nanoparticles.
The resulting hybrid materials could have applications in areas such as sensing, catalysis, and drug delivery. The pyrimido[5,4-b] acs.orgcolab.wsoxazine unit could provide specific recognition capabilities or act as a signaling component, while the nanomaterial could enhance sensitivity or provide a platform for targeted delivery.
Development of Novel Methodologies for Derivatization
The ability to synthesize a wide variety of derivatives from a core scaffold is essential for exploring its structure-activity relationships and for developing new applications. Several novel methodologies have been developed for the derivatization of pyrimidine and related heterocyclic systems, which can be applied to the 8H-pyrimido[5,4-b] acs.orgcolab.wsoxazine core.
One-pot, multi-component reactions are particularly attractive for their efficiency and atom economy. For instance, a one-pot, three-component reaction has been used to synthesize novel pyrimido[4,5-e] acs.orgnih.govoxazine dione (B5365651) derivatives under both thermal and microwave-assisted conditions. researchgate.netresearchgate.net This approach allows for the rapid generation of molecular diversity from simple starting materials. researchgate.net Another efficient method involves the use of an ionic liquid catalyst for the one-pot synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives. oiccpress.com This method offers advantages such as short reaction times, easy work-up, and catalyst reusability. oiccpress.com
Furthermore, the synthesis of 1,2,4-oxadiazin-5(6H)-one derivatives has been optimized through the condensation of amidoximes with alkyl 2-halocarboxylates. nih.govmdpi.com This reaction provides a route to a different class of heterocyclic compounds but demonstrates the importance of reaction optimization for achieving good yields of desired products. nih.govmdpi.com The synthesis of fused pyrimido[4″,5″:5′,6′] acs.orgcolab.wsresearchgate.nettriazino[3′,4′:3,4] acs.orgcolab.wsresearchgate.nettriazino[5,6-b]indole derivatives has also been achieved, showcasing the construction of complex polycyclic systems. mdpi.com These methodologies could be adapted to introduce a wide range of substituents onto the 8H-pyrimido[5,4-b] acs.orgcolab.wsoxazine scaffold, enabling the fine-tuning of its properties.
| Starting Materials | Reaction Type | Product | Reference |
| Thiobarbituric acid, aryl glyoxals, N-methyl urea (B33335) | One-pot, three-component condensation | Pyrimido[5,4-e] acs.orgnih.govoxazine diones | researchgate.netresearchgate.net |
| Aldehydes, barbituric acid, malononitrile | One-pot, multi-component reaction | Pyrimido[4,5-d]pyrimidine derivatives | oiccpress.com |
| Amidoximes, alkyl 2-halocarboxylates | Condensation | 1,2,4-Oxadiazin-5(6H)-ones | nih.govmdpi.com |
| 3-Amino acs.orgcolab.wsresearchgate.nettriazino[5,6-b]indole | Diazotization, coupling, cyclization | Fused pyrimido[4″,5″:5′,6′] acs.orgcolab.wsresearchgate.nettriazino[3′,4′:3,4] acs.orgcolab.wsresearchgate.nettriazino[5,6-b]indole derivatives | mdpi.com |
| 3-Haloindole-2-carbaldehydes, guanidine (B92328) hydrochloride | Copper-catalyzed cascade reaction | 2-Amino-5H-pyrimido[5,4-b]indoles | researchgate.net |
Unexplored Reactivity Patterns and Transformations
The exploration of novel reactivity patterns and chemical transformations is a key driver of innovation in synthetic chemistry. While the core reactivity of the 8H-pyrimido[5,4-b] acs.orgcolab.wsoxazine system has been investigated, there remain unexplored avenues for chemical manipulation.
The concept of unusual transformations is exemplified by the biosynthesis of the antibiotic phosphinothricin (B1261767) tripeptide, which involves a highly unusual reaction for carbon bond cleavage. nih.gov This highlights that even in well-studied systems, unexpected reactivity can be discovered. For the 8H-pyrimido[5,4-b] acs.orgcolab.wsoxazine scaffold, this could involve exploring reactions that lead to ring-opening, ring-expansion, or rearrangement of the heterocyclic core.
The use of aza-Wittig reactions followed by heterocyclization has proven to be an efficient strategy for the synthesis of fused pyrimidine systems like pyrimido[5,4-c]pyridazines. researchgate.net This type of domino process, where multiple bond-forming events occur in a single synthetic operation, could be a powerful tool for accessing novel 8H-pyrimido[5,4-b] acs.orgcolab.wsoxazine derivatives with complex architectures.
Furthermore, the reaction of acrolein with 2-amino-2-oxazoline derivatives has been shown to lead to the formation of a complex pyrimido[6,1-b] acs.orgnih.govoxazin-6-one structure. researchgate.net The proposed mechanism for this transformation involves a series of addition and cyclization reactions. researchgate.net Investigating similar reactions with derivatives of 8H-pyrimido[5,4-b] acs.orgcolab.wsoxazine could unveil new and unexpected reactivity patterns.
Interdisciplinary Approaches to 8H-Pyrimido[5,4-b]acs.orgcolab.wsoxazine Research
The full potential of the 8H-pyrimido[5,4-b] acs.orgcolab.wsoxazine scaffold can be realized through interdisciplinary research that combines synthetic chemistry with other fields such as biology, materials science, and computational chemistry.
In the realm of medicinal chemistry, interdisciplinary approaches are crucial for drug discovery and development. For example, the optimization of 4,8-disubstituted dihydropyrimido[5,4-b] acs.orgcolab.wsoxazine derivatives as GPR119 agonists involved a combination of chemical synthesis, in vitro biological evaluation, and in vivo efficacy studies. nih.govnih.gov This integrated approach led to the identification of potent compounds with significant hypoglycemic effects. nih.govnih.gov Similarly, the synthesis and biological investigation of 1,2,4-oxadiazin-5(6H)-one derivatives as monoamine oxidase inhibitors combined synthetic chemistry with in vitro enzyme inhibition assays. nih.gov
Computational studies are also playing an increasingly important role in understanding the properties and interactions of heterocyclic compounds. For instance, computational modeling was used to support the hypothesis that active pyrimido[5,4-b]indole compounds bind to the MD-2 protein in the TLR4/MD-2 complex. nih.gov Such in silico studies can provide valuable insights into binding modes and help guide the design of new and more potent derivatives.
The study of pyrimido[4,5-b]quinoline-4-one derivatives as antimicrobial and antioxidant agents also highlights an interdisciplinary approach, combining chemical synthesis with biological evaluation against various microbes and assessment of antioxidant activity. unar.ac.id This demonstrates the potential for developing dual-action agents based on the pyrimido-oxazine scaffold.
Conclusion and Future Outlook
Summary of Key Advancements in 8H-Pyrimido[5,4-b]researchgate.netnih.govoxazine Chemistry
The chemistry of pyrimido-oxazines has seen significant progress, particularly in the development of efficient synthetic methodologies and the exploration of their therapeutic potential.
Synthetic Strategies: Researchers have developed various synthetic routes to the 8H-pyrimido[5,4-b] researchgate.netnih.govoxazine (B8389632) core. These methods often involve the cyclization of appropriately substituted pyrimidine (B1678525) precursors. A notable strategy includes the use of scaffold hopping to introduce the pyrimido[5,4-b] researchgate.netnih.govoxazine core, which has proven effective in generating novel derivatives. nih.gov The versatility of these synthetic approaches allows for the introduction of a wide range of substituents at various positions of the heterocyclic system, facilitating the generation of libraries of compounds for biological screening. nih.gov
Biological Applications: A key area of advancement has been the identification of 8H-pyrimido[5,4-b] researchgate.netnih.govoxazine derivatives with potent biological activities. A significant breakthrough was the discovery of compounds that act as agonists of G-protein coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes mellitus. nih.govnih.gov Optimization of these derivatives has led to compounds with high potency and significant hypoglycemic effects in preclinical models. nih.govnih.gov The pyrimidine moiety, a core component of this scaffold, is a well-established pharmacophore found in numerous bioactive molecules, which underscores the therapeutic potential of this fused system. researchgate.netnih.gov
Identification of Knowledge Gaps and Untapped Research Potential
Despite the progress made, several areas within 8H-pyrimido[5,4-b] researchgate.netnih.govoxazine chemistry remain underexplored, presenting significant opportunities for future research.
Limited Structural Diversity: While various synthetic methods exist, the range of substituents and substitution patterns explored on the 8H-pyrimido[5,4-b] researchgate.netnih.govoxazine scaffold is still somewhat limited. There is a need to develop more diverse and efficient synthetic strategies to access a wider array of derivatives. This includes the exploration of novel starting materials and catalytic systems to introduce functional groups that are currently difficult to incorporate.
Unexplored Biological Targets: The majority of biological investigations have focused on the role of these compounds as GPR119 agonists. nih.govnih.gov However, the structural similarity of the pyrimidine ring to the purine (B94841) bases found in nucleic acids suggests that 8H-pyrimido[5,4-b] researchgate.netnih.govoxazine derivatives could interact with a broader range of biological targets, such as kinases or other enzymes involved in cellular signaling. researchgate.net The potential of these compounds in other therapeutic areas, including oncology, inflammation, and infectious diseases, remains largely untapped. For instance, related fused pyrimidine systems like pyrimido[4,5-b]indoles have shown promise as MDM2 inhibitors in cancer therapy. nih.gov
Structure-Activity Relationship (SAR) Studies: Although initial SAR studies have been conducted for GPR119 agonists, a comprehensive understanding of the relationship between the chemical structure of 8H-pyrimido[5,4-b] researchgate.netnih.govoxazine derivatives and their biological activity is still lacking. nih.govnih.gov More detailed studies are needed to elucidate the key structural features required for potent and selective activity against various biological targets. This knowledge is crucial for the rational design of new and more effective therapeutic agents.
Prognostications for the Future Trajectory of 8H-Pyrimido[5,4-b]researchgate.netnih.govoxazine Research
The future of 8H-pyrimido[5,4-b] researchgate.netnih.govoxazine research appears promising, with several key trends expected to shape the field.
Expansion into New Therapeutic Areas: A major focus will likely be the exploration of the therapeutic potential of 8H-pyrimido[5,4-b] researchgate.netnih.govoxazine derivatives beyond metabolic disorders. High-throughput screening of compound libraries against a diverse panel of biological targets will be instrumental in identifying new lead compounds for various diseases. The inherent versatility of the pyrimidine scaffold suggests that novel derivatives could emerge as potent inhibitors of kinases, proteases, or other enzymes implicated in disease pathogenesis. researchgate.net
Development of Advanced Synthetic Methodologies: The development of more sophisticated and efficient synthetic methods will continue to be a priority. This will likely involve the use of modern catalytic systems, flow chemistry, and combinatorial approaches to rapidly generate large and diverse libraries of 8H-pyrimido[5,4-b] researchgate.netnih.govoxazine derivatives. These advancements will be critical for accelerating the drug discovery process.
Computational and In Silico Studies: The use of computational tools, such as molecular docking and molecular dynamics simulations, will become increasingly important in the design and optimization of new 8H-pyrimido[5,4-b] researchgate.netnih.govoxazine-based therapeutic agents. These in silico methods can help to predict the binding modes of these compounds to their biological targets and guide the synthesis of more potent and selective inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
